![molecular formula C16H13FN2O2S B6502201 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 950269-44-0](/img/structure/B6502201.png)
3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide, also known as 3-F-FTP, is an organic compound belonging to the class of substituted furan-2-ylpropanamides. It has been studied for its potential applications in various fields such as medicinal chemistry, drug delivery, and biochemistry. 3-F-FTP has a unique structure which makes it an ideal candidate for use in many scientific research applications.
Scientific Research Applications
3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide is a versatile compound that can be used in a variety of scientific research applications. It has been used as a substrate for enzyme studies, as an inhibitor of enzyme activities, and as a ligand for metal-ion binding. It has also been used in the synthesis of other organic compounds such as thiophenes, thiazoles, and furanones. Additionally, 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide has been used in the synthesis of novel peptides and peptidomimetics, as well as in the study of drug delivery systems.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biological activities mentioned above . The interaction usually involves the compound binding to its target receptor, which triggers a series of biochemical reactions.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to diverse biological activities . These activities range from antiviral to anticancer effects, suggesting that the compound may interact with multiple pathways.
Result of Action
Similar compounds have been shown to have a wide range of effects, including antiviral, anti-inflammatory, and anticancer activities . These effects suggest that the compound could have a significant impact at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide has several advantages when used in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is relatively inexpensive and can be easily synthesized. However, it is important to note that 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide is a relatively new compound and its effects are not yet fully understood. Therefore, it is important to exercise caution when using 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide in laboratory experiments.
Future Directions
The potential applications of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide are vast and there are many possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide as a drug delivery system and its potential applications in medicinal chemistry. Finally, further research could be conducted to explore the potential of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide as a substrate for enzymes and its potential applications in biochemistry.
Synthesis Methods
3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide can be synthesized using a multi-step process involving the reaction of 4-fluorophenylacetic acid, 1,3-thiazole-2-thiol, and propionitrile. The first step involves the reaction of 4-fluorophenylacetic acid with 1,3-thiazole-2-thiol in the presence of anhydrous potassium carbonate to form a thioester intermediate. The second step involves the reaction of this thioester intermediate with propionitrile in the presence of anhydrous potassium carbonate to form 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide.
properties
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-12-3-1-11(2-4-12)14-7-5-13(21-14)6-8-15(20)19-16-18-9-10-22-16/h1-5,7,9-10H,6,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMBPXWXMUBJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide |
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